molecular formula C22H34N4O B5413279 1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5413279
M. Wt: 370.5 g/mol
InChI Key: AJRIIOUCXFFKJL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structures common in organic chemistry, including a pyridine ring, a pyrrolidine ring, and a bipiperidine structure . Pyridine is a basic heterocyclic organic compound similar to benzene, and pyrrolidine is a cyclic amine with a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyridine and pyrrolidine rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyridine and pyrrolidine rings are generally involved in a variety of chemical reactions. Pyridine can act as a base, nucleophile, or ligand in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the pyridine and pyrrolidine rings could increase its basicity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

properties

IUPAC Name

[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-18-6-4-8-20(23-18)17-24-14-9-21(10-15-24)26-13-5-7-19(16-26)22(27)25-11-2-3-12-25/h4,6,8,19,21H,2-3,5,7,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRIIOUCXFFKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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